Researcher’s Safety & Handling Guide: CAS 1538169-87-7
Researcher’s Safety & Handling Guide: CAS 1538169-87-7
Topic: Comprehensive Safety & Handling Guide for CAS 1538169-87-7 (N1,N1-Diethyl-5-methoxybenzene-1,2-diamine) Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers
Executive Summary & Chemical Identity[1]
CAS 1538169-87-7 corresponds to N1,N1-Diethyl-5-methoxybenzene-1,2-diamine (also referred to as 4-Methoxy-N1,N1-diethyl-1,2-phenylenediamine).[1][2][3] This compound is a specialized phenylenediamine derivative, typically utilized as an intermediate in the synthesis of heterocyclic pharmaceutical targets (e.g., benzimidazoles, quinoxalines) or as a building block in materials science.
Due to its specific substitution pattern—an electron-rich benzene ring featuring both a methoxy group and a diethylamino group—this molecule exhibits high reactivity toward oxidation . Researchers must treat it not just as a toxic reagent, but as a highly air-sensitive material requiring rigorous exclusion of oxygen to maintain experimental integrity.
Chemical Profile
| Property | Detail |
| Chemical Name | N1,N1-Diethyl-5-methoxybenzene-1,2-diamine |
| CAS Number | 1538169-87-7 |
| Molecular Formula | C₁₁H₁₈N₂O |
| Molecular Weight | 194.27 g/mol |
| Physical State | Viscous oil or low-melting solid (typically darkens upon air exposure) |
| Solubility | Soluble in DMSO, DCM, Methanol, Ethyl Acetate; Low solubility in water.[3][4][5] |
Hazard Identification & Risk Assessment (SAR Analysis)
Note: As a specialized research chemical, comprehensive toxicological data may be limited. The following hazards are derived from Structure-Activity Relationships (SAR) of close analogs like N,N-diethyl-p-phenylenediamine and o-phenylenediamine.
Core Hazards (GHS Classification Estimates)
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Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Phenylenediamines are known to be toxic if swallowed or absorbed through the skin.
-
Skin Sensitization: Category 1.[6] High potential for causing allergic contact dermatitis.[7]
-
Serious Eye Damage/Irritation: Category 2A/1. Amines are generally caustic; the basicity of the diethylamino group contributes to irritation.
-
Specific Target Organ Toxicity (Repeated Exposure): Potential risk to liver/kidneys upon chronic exposure.
The "Hidden" Hazard: Oxidative Instability
The presence of the methoxy group (electron-donating) at position 5 and the diethylamino group makes this molecule extremely electron-rich .
-
Mechanism: Upon exposure to atmospheric oxygen, the ortho-diamine moiety rapidly oxidizes to form quinone imines or polymerized phenazine-like species.
-
Impact: This oxidation not only degrades the reagent (turning it black/purple) but can generate reactive radical species that may interfere with downstream biological assays.
Operational Protocols: Storage & Handling
Storage Requirements
To preserve potency and prevent degradation, adherence to the "Cold & Inert" protocol is mandatory.
-
Temperature: Store at -20°C .
-
Atmosphere: Must be stored under Argon or Nitrogen . Do not store in air.
-
Container: Amber glass vials with Teflon-lined septa or sealed ampoules.
Reconstitution & Solubilization
Critical Step: Do not open the stock vial in a standard fume hood if the compound is to be stored for long periods.
Protocol:
-
Equilibrate: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation.
-
Solvent Choice: Use anhydrous DMSO or DMF. Avoid protic solvents (methanol/ethanol) for long-term stock storage as they can facilitate oxidation.
-
Inert Handling:
-
Preferred: Handle inside a Glovebox (
< 5 ppm). -
Alternative: Use Schlenk line techniques. Purge the source and receiving vials with Argon before transfer.
-
Waste Disposal
-
Segregation: Dispose of as Hazardous Organic Waste (Basic/Amine) .
-
Deactivation: Quench residues with dilute acid (e.g., 1N HCl) to form the ammonium salt, which reduces volatility and reactivity before disposal.
-
Do NOT: Mix with strong oxidizers (peroxides, nitric acid) as this may cause rapid exothermic decomposition.
Emergency Response & First Aid
Decision Logic for Exposure
The following diagram outlines the immediate response logic for laboratory accidents involving CAS 1538169-87-7.
Figure 1: Emergency Response Decision Tree for Acute Exposure to Phenylenediamine Derivatives.
Experimental Context: Synthesis & Stability
Use in Heterocycle Synthesis
This diamine is a "privileged structure" for synthesizing benzimidazoles.
-
Reaction: Condensation with aldehydes or carboxylic acids.
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Optimization: Because the ortho-diamine is prone to oxidation, condensation reactions should be performed under an inert atmosphere (N2) and often require a mild oxidant (like air or Cu(OAc)2) only in the second step to aromatize the ring, not during the initial mixing.
Stability Workflow
The following workflow illustrates how to maintain the chemical integrity of CAS 1538169-87-7 during an experimental campaign.
Figure 2: Workflow for preserving the integrity of oxidation-prone diamines.
References
-
PubChem Compound Summary . N1,N1-Diethyl-5-methoxybenzene-1,2-diamine (CAS 1538169-87-7).[1][2][3] National Center for Biotechnology Information. Available at: [Link]
-
ECHA Registration Dossier . p-Phenylenediamine and substituted analogs (Read-Across Data). European Chemicals Agency.[5] Available at: [Link]
Sources
- 1. 1250801-81-0|4-Methoxy-N-methyl-N-[2-(methylamino)ethyl]aniline|BLD Pharm [bldpharm.com]
- 2. 53332-62-0|2-((4-Methoxyphenyl)(methyl)amino)ethanol|BLD Pharm [bldpharm.com]
- 3. 1193389-08-0|2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 4. 6-(4-Amino-2-methoxyphenyl)-3-cyclohexyl-1-methyl-3,5-dihydropyrazolo[4,3-c]pyridin-1-ium-4-one | C20H25N4O2+ | CID 91808732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lauryldiethanolamine | C16H35NO2 | CID 352309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. msds.carboline.com [msds.carboline.com]
- 7. Association of p-phenylenediamine exposure with alterations of pulmonary function, pruritus and health-related quality of life in hair dye factory workers: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
